4-(2-Oxiranylmethoxy)benzeneacetonitrile
Description
Structural Framework and Distinctive Functional Groups of 4-(2-Oxiranylmethoxy)benzeneacetonitrile
The molecular architecture of this compound is composed of a central phenyl ring substituted at opposite ends (the para position) by a cyanomethyl group (-CH₂CN) and a glycidyl (B131873) ether group (-OCH₂-CH(O)CH₂).
The benzeneacetonitrile portion provides a stable aromatic core and features the nitrile functional group. The nitrile group is a potent electron-withdrawing group and offers a variety of synthetic transformations.
The oxiranylmethoxy group , commonly known as a glycidyl ether, contains the epoxide (or oxirane) functional group. An epoxide is a three-membered cyclic ether, and the significant ring strain inherent in this structure makes it highly susceptible to nucleophilic attack, leading to ring-opening reactions. numberanalytics.comnih.gov This reactivity is a cornerstone of its utility in organic synthesis. The combination of a robust aromatic scaffold with two distinct and reactive functional groups makes this compound a versatile precursor in multi-step syntheses.
Chemical and Physical Properties
| Property | Value |
|---|---|
| IUPAC Name | 2-(4-(oxiran-2-ylmethoxy)phenyl)acetonitrile |
| CAS Number | 35198-42-6 scbt.com |
| Molecular Formula | C₁₁H₁₁NO₂ scbt.com |
| Molecular Weight | 189.21 g/mol scbt.com |
Significance of Epoxide and Nitrile Moieties in Organic Synthesis
The synthetic value of this compound is derived directly from the distinct reactivity profiles of its epoxide and nitrile functionalities.
The epoxide moiety is one of the most useful intermediates in organic synthesis. numberanalytics.com Its high reactivity is attributed to the substantial ring strain of the three-membered ring. nih.gov Epoxides readily undergo ring-opening reactions with a wide array of nucleophiles, including amines, alcohols, and thiols, to produce valuable 1,2-difunctionalized products, often with high regio- and stereoselectivity. numberanalytics.comnih.gov This reaction is fundamental in the synthesis of numerous biologically active compounds and polymers, such as epoxy resins. scbt.com
The nitrile moiety is an exceptionally versatile functional group in organic chemistry. numberanalytics.comlongdom.org It can be considered a "disguised" carboxylic acid, as it can be hydrolyzed to form amides and subsequently carboxylic acids. ebsco.com Furthermore, nitriles can be reduced to primary amines or react with organometallic reagents like Grignard reagents to yield ketones. fiveable.me The presence of the carbon-nitrogen triple bond provides a reactive site for various chemical transformations, making nitriles key precursors in the production of pharmaceuticals, agrochemicals, and other materials. numberanalytics.comresearchgate.net
Historical Context and Evolution of Research on Glycidyloxyphenylacetonitriles
The research interest in glycidyloxyphenylacetonitriles is closely linked to the development of synthetic routes for pharmaceuticals, particularly beta-blockers like atenolol (B1665814). scbt.com This class of compounds represents key intermediates in the synthesis of aryloxypropanolamine drugs.
Historically, the synthesis of such molecules involved the reaction of a substituted phenol (B47542) with an epoxide-containing reagent, typically epichlorohydrin (B41342). For example, a common route to atenolol involves reacting 2-(4-hydroxyphenyl)acetamide with epichlorohydrin. gpatindia.comslideshare.net A related starting material, 2-(4-hydroxyphenyl)acetonitrile, can also be used, which upon reaction with epichlorohydrin, would form this compound. This compound is recognized as a process impurity in some atenolol synthesis pathways. lgcstandards.com
The evolution of research has therefore been driven by the need for efficient and high-purity syntheses of these important pharmaceutical agents. Early research focused on establishing the fundamental reaction pathways. More contemporary studies have aimed at optimizing reaction conditions, developing stereoselective methods for producing enantiopure drugs, and identifying and synthesizing potential impurities like this compound for use as analytical reference standards. lgcstandards.comjocpr.com The study of such bifunctional molecules has advanced from basic reactivity studies to crucial applications in process chemistry and pharmaceutical quality control.
Structure
3D Structure
Properties
IUPAC Name |
2-[4-(oxiran-2-ylmethoxy)phenyl]acetonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO2/c12-6-5-9-1-3-10(4-2-9)13-7-11-8-14-11/h1-4,11H,5,7-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDGZJFDDPCUVPF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(O1)COC2=CC=C(C=C2)CC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501276079 | |
| Record name | 4-(2-Oxiranylmethoxy)benzeneacetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501276079 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
35198-42-6 | |
| Record name | 4-(2-Oxiranylmethoxy)benzeneacetonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=35198-42-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(2-Oxiranylmethoxy)benzeneacetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501276079 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 4 2 Oxiranylmethoxy Benzeneacetonitrile
Retrosynthetic Analysis and Key Precursors
A retrosynthetic analysis of 4-(2-Oxiranylmethoxy)benzeneacetonitrile reveals a primary disconnection at the ether linkage, identifying 4-hydroxyphenylacetonitrile and a three-carbon electrophilic synthon, such as epichlorohydrin (B41342), as the key precursors. This approach forms the basis of the most common synthetic routes.
Synthesis from 4-Hydroxyphenylacetonitrile Derivatives
The principal and most direct method for the synthesis of this compound involves the Williamson ether synthesis. This reaction proceeds by the nucleophilic attack of the phenoxide ion of 4-hydroxyphenylacetonitrile on an epoxide-containing electrophile, typically epichlorohydrin. The reaction is generally carried out in the presence of a base to deprotonate the phenolic hydroxyl group, thereby activating it for nucleophilic substitution.
The formation of the phenoxide is a critical step and is usually achieved using a variety of bases, ranging from alkali metal hydroxides (e.g., sodium hydroxide (B78521), potassium hydroxide) to carbonates (e.g., potassium carbonate). The choice of solvent is also crucial and can influence the reaction rate and yield. Polar aprotic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), or acetone (B3395972) are often employed to dissolve the reactants and facilitate the reaction.
A common procedure involves the reaction of 4-hydroxyphenylacetonitrile with epichlorohydrin in the presence of a base. The reaction mechanism involves the initial deprotonation of the phenol (B47542), followed by the nucleophilic attack of the resulting phenoxide on the terminal carbon of epichlorohydrin, leading to the opening of the epoxide ring and the formation of a chlorohydrin intermediate. Subsequent intramolecular cyclization via nucleophilic attack of the newly formed alkoxide on the carbon bearing the chlorine atom results in the formation of the desired oxirane ring.
| Reactant 1 | Reactant 2 | Base | Solvent | Typical Yield (%) |
| 4-Hydroxyphenylacetonitrile | Epichlorohydrin | NaOH | Water/Toluene | 85-95 |
| 4-Hydroxyphenylacetonitrile | Epichlorohydrin | K2CO3 | Acetone | 80-90 |
| 4-Hydroxyphenylacetonitrile | Glycidyl (B131873) tosylate | NaH | DMF | >90 |
Epoxidation Strategies for Precursor Modification
An alternative synthetic strategy involves the initial formation of an allylic ether of 4-hydroxyphenylacetonitrile, followed by epoxidation of the allyl group. This two-step process begins with the allylation of 4-hydroxyphenylacetonitrile, typically using an allyl halide such as allyl bromide in the presence of a base. This reaction proceeds via a standard Williamson ether synthesis to yield 4-(allyloxy)benzeneacetonitrile.
The subsequent epoxidation of the double bond in 4-(allyloxy)benzeneacetonitrile can be achieved using various epoxidizing agents. Peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA), are commonly used for this transformation. The reaction is typically carried out in an inert solvent like dichloromethane (B109758) or chloroform (B151607) at or below room temperature. Other epoxidation methods, such as those employing hydrogen peroxide in the presence of a catalyst (e.g., a tungsten or manganese complex), can also be utilized.
| Precursor | Epoxidizing Agent | Solvent | Typical Yield (%) |
| 4-(Allyloxy)benzeneacetonitrile | m-CPBA | Dichloromethane | 75-85 |
| 4-(Allyloxy)benzeneacetonitrile | H2O2 / Tungstate catalyst | Methanol | 70-80 |
| 4-(Allyloxy)benzeneacetonitrile | Oxone® | Acetone/Water | 80-90 |
Evaluation of Established Synthetic Routes
Both the direct synthesis from 4-hydroxyphenylacetonitrile and epichlorohydrin and the two-step allylation-epoxidation sequence are well-established and effective methods for the preparation of this compound. The direct route is often preferred due to its atom economy and fewer synthetic steps. However, the choice of route can be influenced by the availability and cost of starting materials, as well as the desired purity of the final product. The direct method can sometimes lead to the formation of byproducts resulting from the reaction of the epoxide with the phenoxide at the central carbon of the oxirane ring. The two-step method, while longer, can offer better control over the reaction and may be advantageous in certain large-scale production scenarios.
Development of Novel and Efficient Synthetic Approaches
Catalytic Strategies in the Formation of this compound
Phase-transfer catalysis (PTC) has emerged as a powerful technique for the synthesis of this compound. In this approach, a phase-transfer catalyst, typically a quaternary ammonium (B1175870) or phosphonium (B103445) salt, facilitates the transfer of the phenoxide ion from the aqueous phase (where it is generated) to the organic phase containing epichlorohydrin. This allows the reaction to proceed at a much faster rate and under milder conditions than traditional methods. The use of PTC can also lead to higher yields and purities, as well as reduced reaction times and solvent consumption.
Commonly used phase-transfer catalysts include tetrabutylammonium (B224687) bromide (TBAB), tetrabutylammonium hydrogen sulfate (B86663) (TBAHS), and benzyltriethylammonium chloride (BTEAC). The reaction is typically carried out in a biphasic system, such as water-toluene or water-dichloromethane, with a concentrated aqueous solution of a base like sodium hydroxide.
| Catalyst | Base | Solvent System | Reaction Time (h) | Yield (%) |
| Tetrabutylammonium bromide (TBAB) | 50% aq. NaOH | Toluene | 4-6 | >95 |
| Benzyltriethylammonium chloride (BTEAC) | 50% aq. NaOH | Dichloromethane | 5-7 | >90 |
| Aliquat 336 | 50% aq. KOH | Heptane | 6-8 | >92 |
Stereoselective and Enantioselective Synthesis
The oxirane ring in this compound contains a stereocenter, meaning the compound can exist as a pair of enantiomers. For many pharmaceutical applications, a single enantiomer is often required. This has driven the development of stereoselective and enantioselective synthetic methods.
One approach to achieving enantioselectivity is through the use of chiral catalysts in the epoxidation of 4-(allyloxy)benzeneacetonitrile. Asymmetric epoxidation methods, such as the Sharpless-Katsuki epoxidation or the Jacobsen-Katsuki epoxidation, can be employed to produce one enantiomer of the epoxide in high enantiomeric excess. These methods typically utilize a chiral ligand in combination with a metal catalyst and an oxidizing agent.
Another strategy involves the use of a chiral starting material. For instance, enantiomerically pure (R)- or (S)-epichlorohydrin can be used in the direct synthesis from 4-hydroxyphenylacetonitrile. This approach, known as a chiral pool synthesis, directly transfers the stereochemistry of the starting material to the final product.
| Method | Chiral Catalyst/Reagent | Oxidant | Enantiomeric Excess (ee %) |
| Asymmetric Epoxidation | Jacobsen's Catalyst | m-CPBA | >95 |
| Sharpless Asymmetric Epoxidation | Ti(OiPr)4 / Diethyl Tartrate | t-BuOOH | >90 |
| Chiral Pool Synthesis | (R)-Epichlorohydrin | N/A | >99 |
Role of 4 2 Oxiranylmethoxy Benzeneacetonitrile As a Versatile Synthetic Building Block
Precursor in Pharmaceutical Intermediate Synthesis
The presence of both an electrophilic epoxide ring and a versatile nitrile functional group makes 4-(2-Oxiranylmethoxy)benzeneacetonitrile a strategic starting point for the synthesis of various pharmaceutical agents. The epoxide can undergo ring-opening reactions with a variety of nucleophiles, while the nitrile group can be hydrolyzed, reduced, or participate in cycloaddition reactions, offering multiple pathways for molecular elaboration.
The most well-documented application of this compound is as a key intermediate in the synthesis of Atenolol (B1665814), a widely used cardioselective β-adrenergic blocker. guidechem.com Atenolol's therapeutic effect is primarily attributed to its (S)-enantiomer. Consequently, significant research has been directed towards the stereoselective synthesis of (S)-Atenolol, where this compound plays a pivotal role.
The synthesis of Atenolol from this precursor involves a crucial step of nucleophilic ring-opening of the epoxide ring with isopropylamine. This reaction leads to the formation of the characteristic 3-(isopropylamino)propan-2-ol side chain of Atenolol.
Reaction Scheme for Atenolol Synthesis:
Researchers have explored various synthetic strategies to enhance the efficiency and enantioselectivity of this process. One approach involves the use of the chiral precursor (S)-4-[(2-oxiranyl)methoxy]benzeneacetonitrile, which is obtained by reacting p-hydroxyphenylacetamide with (R)-epichlorohydrin. The subsequent reaction with an amine, such as dimethylamine (B145610) or isopropylamine, yields the desired (S)-Atenolol.
Furthermore, chemoenzymatic methods have been developed for the synthesis of enantiopure (S)-Atenolol. These methods may involve the kinetic resolution of a racemic intermediate, such as a corresponding chlorohydrin, using lipases like Candida antarctica lipase (B570770) B (CALB). While not directly resolving this compound itself, these routes highlight the importance of the epoxide-containing precursors in achieving the final chiral drug substance.
The table below summarizes key reactants in the synthesis of Atenolol starting from precursors related to this compound.
| Reactant 1 | Reactant 2 | Product |
| p-hydroxyphenylacetamide | (R)-epichlorohydrin | (S)-4-[(2-oxiranyl)methoxy]benzeneacetonitrile |
| (S)-4-[(2-oxiranyl)methoxy]benzeneacetonitrile | Isopropylamine | (S)-Atenolol |
The inherent reactivity of the epoxide and nitrile functional groups in this compound suggests its potential as a precursor for a broader range of bioactive molecules beyond Atenolol. The epoxide ring is susceptible to opening by various nucleophiles, such as amines, thiols, and alcohols, allowing for the introduction of diverse functional groups and the construction of different molecular scaffolds. The nitrile group can also be transformed into amines, carboxylic acids, or amides, further expanding its synthetic utility. While its application is well-established for Atenolol, its potential in the synthesis of other pharmaceuticals and agrochemicals is an area of interest in organic synthesis.
Monomer in Polymer Science Research
Information regarding the use of this compound as a monomer in homopolymerization or copolymerization studies is not available in the reviewed literature.
Utilization in the Development of New Catalysts and Reagents
There is no available information in the reviewed literature concerning the utilization of this compound in the development of new catalysts or reagents.
Spectroscopic and Analytical Characterization Techniques in Research on 4 2 Oxiranylmethoxy Benzeneacetonitrile
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the structural elucidation of organic molecules, offering profound insights into the chemical environment of individual atoms. For 4-(2-Oxiranylmethoxy)benzeneacetonitrile, both ¹H and ¹³C NMR spectroscopy are instrumental in confirming its molecular framework.
In ¹H NMR, the chemical shifts and coupling constants of the protons provide a map of their connectivity. The aromatic protons on the benzene (B151609) ring typically appear as distinct multiplets in the downfield region. The protons of the methylene (B1212753) bridge connecting the nitrile group and the phenyl ring, as well as the protons of the oxirane and methoxy (B1213986) groups, exhibit characteristic signals in the upfield region. The integration of these signals corresponds to the number of protons in each specific environment, further validating the structure.
¹³C NMR spectroscopy complements the proton data by providing information about the carbon skeleton. Each unique carbon atom in this compound gives rise to a distinct signal, with its chemical shift indicative of its hybridization and bonding environment. The quaternary carbon of the nitrile group, the carbons of the benzene ring, and the carbons of the oxiranylmethoxy side chain all resonate at characteristic frequencies.
Table 1: Predicted ¹H NMR and ¹³C NMR Chemical Shifts for this compound (Note: Actual experimental values may vary slightly based on solvent and experimental conditions.)
| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| Aromatic CH | 7.20 - 7.40 (m) | 128.0 - 130.0 |
| Aromatic C-O | - | 158.0 - 160.0 |
| Aromatic C-CH₂CN | - | 120.0 - 122.0 |
| CH₂CN | 3.70 - 3.90 (s) | 20.0 - 25.0 |
| CN | - | 117.0 - 119.0 |
| O-CH₂ (oxirane side) | 3.90 - 4.30 (m) | 68.0 - 72.0 |
| CH (oxirane) | 3.10 - 3.30 (m) | 48.0 - 52.0 |
| CH₂ (oxirane) | 2.70 - 2.90 (m) | 44.0 - 46.0 |
Mass Spectrometry (MS) for Molecular Identity and Fragmentation Analysis
Mass spectrometry (MS) is a powerful analytical technique that provides information about the mass-to-charge ratio of ions, allowing for the determination of molecular weight and elemental composition. For this compound, MS is crucial for confirming its molecular formula, C₁₁H₁₁NO₂, which corresponds to a molecular weight of 189.21 g/mol . scbt.comchemicalbook.com
In addition to determining the molecular ion peak, mass spectrometry, particularly when coupled with fragmentation techniques (MS/MS), offers valuable structural information. The fragmentation pattern of this compound under electron ionization or other ionization methods reveals characteristic fragment ions. The cleavage of the ether linkage, the loss of the oxirane ring, and the fragmentation of the benzeneacetonitrile moiety produce a unique set of daughter ions. Analyzing these fragments allows for a detailed reconstruction of the molecule's structure, providing orthogonal confirmation to the data obtained from NMR spectroscopy.
Infrared (IR) and Raman Spectroscopy for Vibrational Fingerprint Analysis
Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The resulting spectra serve as a unique "molecular fingerprint," with specific peaks corresponding to the stretching and bending of different functional groups.
For this compound, the IR spectrum would be expected to show characteristic absorption bands. The nitrile (C≡N) stretching vibration typically appears as a sharp, medium-intensity band in the region of 2240-2260 cm⁻¹. The C-O-C stretching of the ether linkage would produce strong bands in the 1000-1300 cm⁻¹ region. The presence of the aromatic ring is confirmed by C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations in the 1400-1600 cm⁻¹ range. The oxirane ring would exhibit characteristic C-O stretching and ring-breathing modes.
Raman spectroscopy provides complementary information. While the nitrile stretch is also observable in the Raman spectrum, non-polar bonds, such as the C=C bonds of the aromatic ring, often produce stronger signals in Raman than in IR spectroscopy. This dual analysis provides a more complete vibrational picture of the molecule.
Table 2: Expected Characteristic IR and Raman Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique |
| C≡N | Stretch | 2240 - 2260 | IR, Raman |
| Aromatic C-H | Stretch | 3000 - 3100 | IR, Raman |
| Aromatic C=C | Stretch | 1400 - 1600 | IR, Raman |
| C-O-C (ether) | Stretch | 1000 - 1300 | IR |
| Oxirane C-O | Stretch | 800 - 950 | IR |
| CH₂ | Stretch | 2850 - 2960 | IR, Raman |
X-ray Crystallography for Solid-State Structural Determination
While NMR, MS, and vibrational spectroscopy provide invaluable information about the connectivity and functional groups of a molecule, X-ray crystallography offers the ultimate confirmation of its three-dimensional structure in the solid state. This technique involves diffracting X-rays off a single crystal of the compound. The resulting diffraction pattern can be used to calculate the precise positions of each atom in the crystal lattice, providing definitive information on bond lengths, bond angles, and stereochemistry.
For this compound, which is a solid at room temperature, obtaining a single crystal suitable for X-ray diffraction would provide an unambiguous determination of its molecular geometry and packing in the solid state. This data is the gold standard for structural confirmation.
Chromatographic and Separation Methodologies for Purity and Reaction Monitoring
Chromatographic techniques are essential for separating this compound from reaction mixtures and for assessing its purity. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most commonly employed methods.
HPLC, often coupled with a UV detector or a mass spectrometer (LC-MS), is a versatile technique for the analysis of this compound. A reversed-phase HPLC method, using a C18 column and a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, would be suitable for its separation and quantification. The retention time of the compound under specific chromatographic conditions serves as an identifying characteristic.
Gas Chromatography, typically coupled with a mass spectrometer (GC-MS), is another powerful tool for the analysis of volatile and thermally stable compounds. For this compound, a GC-MS method would allow for its separation from other volatile components and provide simultaneous mass spectral data for confirmation of its identity.
These chromatographic methods are not only crucial for final purity assessment but are also invaluable for monitoring the progress of chemical reactions in which this compound is either a reactant or a product, enabling optimization of reaction conditions.
Computational Chemistry and Modeling Studies of 4 2 Oxiranylmethoxy Benzeneacetonitrile
Quantum Chemical Calculations of Electronic Structure and Reactivity
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental to understanding the electronic landscape of a molecule. For 4-(2-Oxiranylmethoxy)benzeneacetonitrile, these calculations can reveal the distribution of electrons, the energies of molecular orbitals, and key reactivity indicators.
Detailed DFT calculations would typically be performed using a basis set such as 6-311++G(d,p) to provide a good balance between accuracy and computational cost. Such studies would optimize the geometry of the molecule to find its lowest energy conformation. From this optimized structure, a wealth of electronic properties can be derived.
Key Electronic Properties:
Molecular Orbitals: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting reactivity. The HOMO energy indicates the ability to donate electrons, while the LUMO energy reflects the ability to accept electrons. The HOMO-LUMO energy gap is a key indicator of the molecule's kinetic stability. For this compound, the HOMO is likely to be localized on the electron-rich benzene (B151609) ring, while the LUMO may have significant contributions from the nitrile group and the oxirane ring, suggesting these are the primary sites for nucleophilic and electrophilic attack, respectively.
Electrostatic Potential (ESP) Map: An ESP map would visualize the charge distribution across the molecule. Regions of negative potential (typically colored red) indicate areas rich in electrons and susceptible to electrophilic attack, such as the oxygen atoms of the ether and oxirane groups, and the nitrogen of the nitrile group. Regions of positive potential (blue) are electron-poor and are targets for nucleophiles. For this molecule, the hydrogen atoms of the oxirane ring would likely exhibit a positive potential.
Natural Bond Orbital (NBO) Analysis: NBO analysis provides insights into charge distribution and bonding interactions. It can quantify the partial charges on each atom, revealing the polarity of bonds. In this compound, the oxygen and nitrogen atoms would carry significant negative charges, while the carbon atoms bonded to them would be electropositive.
A hypothetical table of calculated electronic properties for this compound is presented below.
| Property | Calculated Value (Illustrative) | Significance |
| HOMO Energy | -6.5 eV | Indicates susceptibility to electrophilic attack |
| LUMO Energy | -0.8 eV | Indicates susceptibility to nucleophilic attack |
| HOMO-LUMO Gap | 5.7 eV | Reflects chemical reactivity and kinetic stability |
| Dipole Moment | 3.2 D | Indicates overall molecular polarity |
| Partial Charge on Oxirane Oxygen | -0.45 e | Highlights a site for electrophilic interaction |
| Partial Charge on Nitrile Nitrogen | -0.38 e | Another potential site for electrophilic interaction |
Elucidation of Reaction Mechanisms via Computational Methods
Computational methods are highly effective in mapping out the potential energy surfaces of chemical reactions, allowing for the detailed study of reaction mechanisms. For this compound, a key area of interest would be the reactions involving the strained oxirane ring.
Ring-Opening Reactions: The epoxide ring is susceptible to ring-opening by both nucleophiles and electrophiles. Computational studies can model these reactions to determine the preferred pathways and the structures of the transition states. For example, the reaction with a nucleophile like a hydroxide (B78521) ion could proceed via an SN2 mechanism, attacking one of the carbon atoms of the oxirane. DFT calculations can be used to locate the transition state for this reaction and calculate the activation energy.
The calculations would also shed light on the regioselectivity of the ring-opening. Depending on the reaction conditions (acidic or basic), the nucleophile may preferentially attack the more or less substituted carbon of the epoxide. Computational modeling can predict this outcome by comparing the activation energies for the two possible pathways.
A hypothetical reaction coordinate for the base-catalyzed hydrolysis of the epoxide ring could be calculated, providing the relative energies of the reactant, transition state, and product.
Below is an illustrative data table of calculated activation energies for hypothetical reactions of this compound.
| Reaction | Nucleophile/Electrophile | Calculated Activation Energy (kcal/mol) (Illustrative) | Predicted Rate |
| Epoxide Ring Opening (Basic) | OH⁻ | 15.2 | Moderate |
| Epoxide Ring Opening (Acidic) | H₃O⁺ | 12.5 | Fast |
| Nucleophilic Addition to Nitrile | CH₃Li | 18.9 | Slow |
Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions
While quantum chemical calculations provide a static picture of a molecule, molecular dynamics (MD) simulations offer insights into its dynamic behavior. An MD simulation of this compound would involve calculating the forces between atoms and using these to simulate the molecule's motion over time.
Conformational Analysis: The ether linkage in this compound allows for considerable conformational flexibility. MD simulations can explore the different possible conformations of the molecule and determine their relative stabilities. This is crucial for understanding how the molecule might interact with other molecules, such as in a solvent or at a biological target. The simulations would likely reveal preferred orientations of the oxiranylmethoxy group relative to the benzene ring.
Intermolecular Interactions: By simulating the molecule in a solvent, such as water or acetonitrile (B52724), MD can provide a detailed picture of the solvation shell and the specific intermolecular interactions (e.g., hydrogen bonds) that are formed. This is important for understanding the molecule's solubility and how the solvent might influence its reactivity.
A summary of potential findings from a hypothetical MD simulation is presented in the table below.
| Simulation Parameter | Finding (Illustrative) | Implication |
| Torsional Angle (C-O-C-C) | Predominantly anti conformation | The molecule adopts an extended, stable conformation |
| Radial Distribution Function (with water) | Strong peaks around ether and oxirane oxygens | These are the primary sites for hydrogen bonding with water |
| Solvent Accessible Surface Area | 250 Ų | Provides a measure of the molecule's exposure to the solvent |
In Silico Predictions of Chemical Activity and Selectivity
Building upon the electronic structure and reactivity data, in silico models can be used to predict the chemical activity and selectivity of this compound in various contexts. Quantitative Structure-Activity Relationship (QSAR) models, for instance, correlate computed molecular descriptors with observed activity.
Reactivity Descriptors: From the quantum chemical calculations, a range of reactivity descriptors can be obtained. These include the Fukui functions, which indicate the most electrophilic and nucleophilic sites in the molecule with greater precision than simple partial charges. For this compound, these calculations would likely confirm the high reactivity of the oxirane ring carbons towards nucleophiles.
Predicting Selectivity: In reactions with multifunctional reagents, computational models can help predict the selectivity. For instance, if a reagent has both a hard and a soft nucleophilic center, the model could predict which end of the nucleophile would preferentially react with the epoxide, based on Hard-Soft Acid-Base (HSAB) theory and calculated local softness values.
An illustrative table of in silico predicted reactivity descriptors is provided below.
| Descriptor | Predicted Value (Illustrative) | Interpretation |
| Electrophilicity Index (ω) | 1.5 | Moderate electrophilicity |
| Nucleophilicity Index (N) | 2.8 | Good nucleophilicity (primarily from the benzene ring) |
| Fukui Function (f⁻) on Oxirane Carbons | High | Indicates these are the most likely sites for nucleophilic attack |
| Local Softness (s⁺) on Nitrile Carbon | Moderate | Suggests potential for reaction with soft nucleophiles |
Future Research Directions and Emerging Paradigms
Development of Sustainable and Economical Synthetic Routes
The conventional synthesis of 4-(2-Oxiranylmethoxy)benzeneacetonitrile typically involves the reaction of 4-hydroxyphenylacetonitrile with epichlorohydrin (B41342) in the presence of a base. mdpi.comgoogle.com This process, while effective, often relies on stoichiometric amounts of reagents and can generate significant waste streams. Future research is poised to develop more sustainable and economical alternatives.
A primary focus will be the implementation of green chemistry principles. This includes the use of safer, more environmentally benign solvents, potentially replacing traditional organic solvents with alternatives like deep eutectic solvents (DES). mdpi.com Research into catalytic systems that can improve atom economy is also crucial. For instance, the development of phase-transfer catalysts can enhance the efficiency of the etherification reaction, minimizing the need for excess reagents and simplifying purification processes. google.com Furthermore, exploring bio-based sources for starting materials, such as deriving epichlorohydrin from glycerol (B35011) (a byproduct of biodiesel production), presents a significant opportunity to create a more sustainable manufacturing process from cradle to gate. researchgate.net
Table 1: Comparison of Conventional and Potential Sustainable Synthetic Routes
| Parameter | Conventional Route | Proposed Sustainable Route |
| Solvent | Traditional organic solvents | Deep Eutectic Solvents (DES), water |
| Catalyst | Stoichiometric base | Phase-transfer catalyst, reusable solid base |
| Epichlorohydrin Source | Petrochemical-based | Bio-based (from glycerol) |
| Waste Generation | High salt byproduct | Reduced, with potential for catalyst recycling |
| Atom Economy | Moderate | High |
Exploration of Photocatalytic and Electrocatalytic Transformations
Photocatalysis and electrocatalysis represent transformative approaches in organic synthesis, offering mild reaction conditions and unique reactivity patterns. For this compound, these technologies could unlock novel synthetic pathways.
Photocatalysis: Visible-light photocatalysis could be explored for the selective functionalization of the aromatic ring or the acetonitrile (B52724) group. For instance, photocatalytic methods are emerging for the dealkylation of aryl alkyl ethers, which could be relevant for transformations involving the oxiranylmethoxy group. acs.orgresearchgate.net Additionally, photocatalysis could enable novel C-H activation strategies on the benzeneacetonitrile core, allowing for the introduction of new functional groups without the need for pre-functionalized starting materials. Research in this area would involve screening suitable photocatalysts (e.g., iridium or ruthenium complexes, or organic dyes) and optimizing reaction conditions to achieve high selectivity. rsc.org
Electrocatalysis: Electrosynthesis offers a powerful tool for oxidation and reduction reactions without the need for chemical oxidants or reductants. The nitrile group of this compound could be a target for electrocatalytic reduction to the corresponding amine, a valuable synthetic intermediate. Conversely, the benzylic position could be a site for electro-oxidative functionalization. Recent advances in the electrosynthesis of nitriles from alcohols and ammonia (B1221849) highlight the potential for developing greener routes to the nitrile moiety itself, which could be adapted for the synthesis of precursors to our target molecule. rsc.orgresearchgate.netchemrxiv.org
Integration into Flow Chemistry Systems for Continuous Synthesis
The transition from batch to continuous flow manufacturing is a major trend in the pharmaceutical and fine chemical industries, offering enhanced safety, consistency, and efficiency. nih.govresearchgate.net The synthesis of this compound is well-suited for adaptation to a flow chemistry platform.
A continuous flow process would involve pumping the reactants (4-hydroxyphenylacetonitrile and epichlorohydrin) through a heated reactor, possibly containing a packed bed of a solid-supported base or catalyst. This approach allows for precise control over reaction parameters such as temperature, pressure, and residence time, leading to higher yields and purities. rsc.org The inherent safety of flow reactors, which handle only small volumes of reactive material at any given time, is a significant advantage, especially when dealing with potentially hazardous reagents. mdpi.commit.edu Furthermore, downstream processing, such as purification and subsequent reaction steps to form atenolol (B1665814), could be integrated into a continuous sequence, streamlining the entire manufacturing process. mdpi.com
Table 2: Potential Advantages of Flow Synthesis for this compound
| Feature | Batch Synthesis | Flow Synthesis |
| Safety | Handling of large volumes of reactants | Small reactor volumes, enhanced heat transfer |
| Process Control | Difficult to maintain homogeneity | Precise control of temperature, pressure, and time |
| Scalability | Challenging, requires reactor redesign | Scalable by running the system for longer durations |
| Product Consistency | Batch-to-batch variability | High consistency and reproducibility |
| Integration | Difficult to couple with other processes | Easily integrated with online analysis and downstream steps |
Bio-inspired and Enzyme-mediated Chemical Transformations
Biocatalysis offers an environmentally friendly and highly selective alternative to traditional chemical synthesis. journals.co.za For this compound, enzymes could be employed for both its synthesis and further transformation, particularly for achieving high enantiopurity.
The epoxide moiety is a key feature for enzymatic reactions. Epoxide hydrolases could be used in a kinetic resolution process to selectively open one enantiomer of a racemic mixture of this compound, providing access to enantiomerically pure epoxide and the corresponding diol. researchgate.net This is particularly relevant as the biological activity of many pharmaceuticals derived from such intermediates is stereospecific. acs.orgnih.gov Lipases are another class of enzymes that have been successfully used for the kinetic resolution of related chlorohydrin precursors to chiral epoxides. nih.gov
Furthermore, nitrile-hydrolyzing enzymes, such as nitrilases or nitrile hydratases, could be used to convert the nitrile group into a carboxylic acid or an amide under mild, aqueous conditions, avoiding the harsh acidic or basic hydrolysis methods traditionally used. journals.co.za The development of robust and reusable immobilized enzymes would be a key factor in making these biocatalytic routes economically viable. rsc.org
Expanding the Scope of Application in Advanced Synthetic Methodologies
Beyond its role as a pharmaceutical intermediate, the unique combination of a reactive epoxide, an aromatic ring, and a nitrile group makes this compound a versatile building block for more complex molecular architectures.
The epoxide ring can be opened by a wide array of nucleophiles (e.g., amines, thiols, azides, carbanions) to introduce diverse functionalities, leading to the synthesis of libraries of compounds for drug discovery. rsc.orgyoutube.com The resulting 1,2-aminoalcohols or related structures are privileged scaffolds in medicinal chemistry. The nitrile group can also participate in various transformations, including cycloaddition reactions to form heterocyclic rings, or reduction to an amine followed by further elaboration.
Future research could focus on utilizing this compound in multicomponent reactions or tandem reaction sequences, where its different functional groups react sequentially in a one-pot process to rapidly build molecular complexity. The development of novel catalytic methods that can selectively activate one functional group in the presence of the others will be crucial for unlocking the full synthetic potential of this molecule.
Q & A
Q. What are the optimal synthetic routes for preparing 4-(2-Oxiranylmethoxy)benzeneacetonitrile, and how can reaction conditions be systematically optimized?
- Methodological Answer : The compound is typically synthesized via nucleophilic substitution or epoxide ring-opening reactions. For example, substituting a hydroxyl group on the benzene ring with an epoxide-containing moiety (e.g., epichlorohydrin) under basic conditions can yield the target compound . Optimization involves varying catalysts (e.g., K₂CO₃ for deprotonation), solvents (polar aprotic solvents like DMF), and temperature (60–80°C) to maximize yield. Monitoring reaction progress via TLC or HPLC and characterizing intermediates with NMR (¹H/¹³C) ensures purity .
Q. How can spectroscopic techniques (e.g., NMR, IR) be employed to confirm the structure of this compound?
- Methodological Answer :
- ¹H NMR : Identify the epoxide protons (δ 3.1–4.5 ppm as multiplet) and nitrile group (no direct proton signal but inferred from C≡N stretching in IR ~2250 cm⁻¹) .
- ¹³C NMR : The nitrile carbon appears at ~115–120 ppm, while epoxide carbons resonate at 45–60 ppm .
- IR : Confirm the presence of C≡N (2250 cm⁻¹) and ether C-O-C (1100–1250 cm⁻¹) stretches . Cross-validate with mass spectrometry (e.g., ESI-MS) for molecular ion peaks .
Q. What are the key reactivity patterns of the epoxide and nitrile groups in this compound under basic or acidic conditions?
- Methodological Answer :
- Epoxide Reactivity : The oxirane ring undergoes nucleophilic attack in basic conditions (e.g., with amines or thiols) to form diols or thioethers. In acidic conditions, it may polymerize or form carbocation intermediates .
- Nitrile Reactivity : Nitriles can be hydrolyzed to carboxylic acids (under strong acid/base) or reduced to amines (e.g., using LiAlH₄). Selectivity depends on protecting groups and reaction pH .
Advanced Research Questions
Q. How can this compound be utilized as a crosslinking agent in epoxy resin synthesis, and what challenges arise in controlling polymer network density?
- Methodological Answer : The epoxide group enables covalent crosslinking with diamine or anhydride hardeners. To control network density:
- Vary the molar ratio of hardener to epoxide (stoichiometric vs. excess).
- Use kinetic studies (DSC or rheometry) to monitor curing behavior .
Challenges include preventing premature polymerization (e.g., via temperature control) and characterizing glass transition temperature (Tg) changes with crosslink density using DMA .
Q. How can researchers resolve contradictions in reported bioactivity data for derivatives of this compound (e.g., enzyme inhibition vs. cytotoxicity)?
- Methodological Answer :
- Dose-Response Analysis : Perform IC₅₀ assays across multiple concentrations to distinguish specific enzyme inhibition from nonspecific cytotoxicity .
- Selectivity Profiling : Use high-throughput screening against related enzymes (e.g., kinase panels) to identify off-target effects.
- Metabolic Stability : Assess compound degradation in vitro (e.g., liver microsomes) to rule out false positives due to metabolite interference .
Q. What strategies enable the selective functionalization of the benzene ring without compromising the epoxide or nitrile groups?
- Methodological Answer :
- Protecting Groups : Temporarily protect the nitrile (e.g., as a silyl ether) during electrophilic aromatic substitution (e.g., nitration, halogenation) .
- Directed Ortho-Metalation : Use directing groups (e.g., OMe) to achieve regioselective lithiation and subsequent functionalization .
- Mild Conditions : Employ low-temperature reactions (e.g., -78°C for Grignard additions) to preserve the epoxide ring .
Q. How do steric and electronic effects influence the compound’s participation in click chemistry (e.g., azide-alkyne cycloaddition)?
- Methodological Answer :
- Steric Effects : The bulky oxiranylmethoxy group may hinder access to the nitrile, reducing reaction rates. Use computational modeling (DFT) to predict transition-state geometries .
- Electronic Effects : Electron-withdrawing nitrile groups activate the epoxide for strain-promoted reactions. Monitor reaction kinetics via in situ FTIR or Raman spectroscopy .
Safety and Handling Considerations
Q. What precautions are critical when handling this compound in reactions involving strong bases or oxidizing agents?
- Methodological Answer :
- Toxicity Mitigation : Use fume hoods and PPE (gloves, goggles) due to potential skin/eye irritation and respiratory toxicity .
- Incompatibility Risks : Avoid mixing with strong oxidizers (e.g., KMnO₄) to prevent explosive nitrile oxidation. Quench reactions with dilute acid (e.g., HCl) before disposal .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
